molecular formula C24H38O2 B097610 1-Phenyloctadecane-1,3-dione CAS No. 17281-74-2

1-Phenyloctadecane-1,3-dione

Cat. No.: B097610
CAS No.: 17281-74-2
M. Wt: 358.6 g/mol
InChI Key: BKUAQOCVPRDREL-UHFFFAOYSA-N
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Description

1-Phenyloctadecane-1,3-dione is an organic compound classified as an aromatic ketone. It belongs to the broader class of alkyl-phenylketones, characterized by the presence of a ketone functional group substituted by an alkyl group and a phenyl group. The compound’s molecular formula is C24H38O2, and it has a molecular weight of 358.6 g/mol.

Scientific Research Applications

1-Phenyloctadecane-1,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyloctadecane-1,3-dione can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyloctadecane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 1-Phenyloctadecane-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s ketone groups can form hydrogen bonds or undergo nucleophilic addition reactions with biological molecules, influencing various biochemical pathways. The phenyl ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, affecting protein function and signaling pathways.

Comparison with Similar Compounds

    1-Benzoyl-2-heptadecanone: Similar in structure, with a benzoyl group instead of a phenyl group.

    1-phenyloctadecane-1,3-dione: Another compound with a similar backbone but different functional groups.

Uniqueness: this compound’s unique combination of an aromatic ketone with a long alkyl chain provides distinct physicochemical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.

Properties

IUPAC Name

1-phenyloctadecane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)21-24(26)22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUAQOCVPRDREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169410
Record name 1-Phenyl-1,3-octadecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17281-74-2
Record name 1-Phenyl-1,3-octadecanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17281-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1,3-octadecanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,3-octadecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyloctadecane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-1,3-OCTADECANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH2H7EVAZ
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Synthesis routes and methods

Procedure details

An apparatus as described in Example 1 is charged with 31.7 g of sodium-tert-butylate, 150 g of DMSO and 150 g of tetrahydrofuran (THF) and the mixture is cooled to 0° C. Then a mixture of 89 g of methyl palmitate and 36 g of acetophenone is added dropwise over 45 minutes. The reaction mixture is then stirred for ca. 45-60 minutes at 30° C., the solvent is removed by distillation on a rotary evaporator (bath temperature <60° C.), and the residue is taken up in 1000 ml of water. The aqueous solution is acidified with dilute hydrochloric acid and the precipitate is isolated by filtration, washed with water, and dried.
[Compound]
Name
sodium tert-butylate
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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